molecular formula C16H22ClNO2 B2957979 6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride CAS No. 153643-98-2

6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride

Cat. No.: B2957979
CAS No.: 153643-98-2
M. Wt: 295.81
InChI Key: FQDZOPFEBBWUQZ-UHFFFAOYSA-N
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Description

6-Methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride is a spirocyclic compound characterized by a fused dioxino-isoquinoline core linked to a cyclopentane moiety via a spiro junction. The methyl group at position 6 and the hydrochloride salt enhance its solubility and stability, making it suitable for pharmaceutical applications. Suppliers, including DU-HOPE INTERNATIONAL GROUP and SINOR CHEMICAL INDUSTRY CO., LIMITED, indicate commercial availability for research purposes .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylspiro[3,6,7,8-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-11-12-8-14-15(19-7-6-18-14)9-13(12)16(10-17-11)4-2-3-5-16;/h8-9,11,17H,2-7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDZOPFEBBWUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC3=C(C=C2C4(CCCC4)CN1)OCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of spirocyclic compounds that often exhibit significant biological activities. Its structure features a complex arrangement that includes a dioxin moiety and an isoquinoline framework, which are known to influence its pharmacological properties.

Antimicrobial Activity

Many isoquinoline derivatives have demonstrated antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of nitrogen-containing heterocycles often enhances their interaction with microbial targets.

Anticancer Properties

Isoquinolines are frequently studied for their potential anticancer effects. They may induce apoptosis in cancer cells or inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation.

Neuroprotective Effects

Some spirocyclic compounds have shown promise in neuroprotection. They may exert antioxidant effects or modulate neurotransmitter systems, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study examining various isoquinoline derivatives found that certain compounds exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggested that modifications to the nitrogen atoms could enhance efficacy.
  • Anticancer Mechanisms : Research published in pharmacological journals has highlighted that isoquinoline derivatives can affect cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, derivatives similar to the target compound were shown to activate caspase pathways leading to programmed cell death.
  • Neuroprotective Studies : A recent study focused on spirocyclic compounds indicated potential neuroprotective effects against oxidative stress in neuronal cells. The mechanism was attributed to the upregulation of antioxidant enzymes.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

Comparison with Similar Compounds

Core Architecture

  • The methyl group at position 6 may reduce metabolic degradation compared to bulkier substituents .
  • Compound 36: The pyrimido-isoquinoline core and cyclopropylethynyl group likely improve binding affinity to kinase targets, as seen in related studies. The (S)-configured dioxane substituent introduces stereochemical complexity, which is critical for activity .
  • Cyclopentane Carboxylate : Lacks aromaticity but serves as a versatile intermediate for synthesizing spirocyclic analogs .
  • Bromo-Spiro Compound : The bromine atom may enhance halogen bonding but was discontinued, possibly due to synthetic challenges or toxicity concerns .

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